molecular formula C21H19N5O3S B2886655 N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide CAS No. 1243091-92-0

N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide

Cat. No.: B2886655
CAS No.: 1243091-92-0
M. Wt: 421.48
InChI Key: SJTBWDSOPKBZBH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide is a synthetic small molecule featuring a complex multi-heterocyclic structure based on a [1,2,4]triazolo[4,3-a]pyrazin-8-one scaffold. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds containing the [1,2,4]triazolo[4,3-a]pyrazine core have been extensively investigated for their potential as kinase inhibitors and for modulating various biological signaling pathways relevant to abnormal cell growth . The structure of this particular compound integrates a phenyl substituent at the 7-position, a (4-methoxyphenyl)amido propanamide group linked via a sulfanyl bridge at the 3-position, suggesting potential for high-affinity interaction with specific enzymatic targets. Researchers can utilize this compound as a key intermediate or a novel chemical probe for developing new therapeutic agents, studying enzyme-inhibitor interactions, and exploring structure-activity relationships (SAR) in drug discovery projects. Its mechanism of action is anticipated to involve targeted protein inhibition, likely through binding to the ATP-binding site of specific kinases or other enzymes, making it a valuable tool for probing disease mechanisms at the molecular level. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-14(19(27)22-15-8-10-17(29-2)11-9-15)30-21-24-23-18-20(28)25(12-13-26(18)21)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTBWDSOPKBZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the propanamide moiety is attached through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can modify the methoxyphenyl group or the triazolopyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Scientific Research Applications

N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide is a complex organic compound featuring a triazolopyrazine core, a methoxyphenyl group, and a propanamide moiety. It is also identified by the CAS number 1243091-92-0. This compound is of interest in scientific research for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It is studied for potential interactions with biological macromolecules.
  • Medicine: It is investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Industry: It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Oxidation can form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
  • Substitution: Nucleophilic substitution reactions can modify the methoxyphenyl group or the triazolopyrazine core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazolopyrazine core is crucial for binding to these targets, while the methoxyphenyl and propanamide groups modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Structural Analogs with Triazolo[4,3-a]pyrazine Cores

Compounds 54 and 55 from share the triazolo[4,3-a]pyrazine backbone but differ in substituents and side chains:

Compound ID Substituent on Triazolo-Pyrazine Side Chain Yield (%) Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
Target 7-Phenyl, 8-oxo N-(4-methoxyphenyl)propanamide N/A N/A N/A
54 2-Phenyl, 8-amino Morpholinopropanamide 65 267–268 1693.50 (C=O), 1622.13 (C=N)
55 2-Phenyl, 8-amino 4-Methylpiperazine-propanamide 70 246–248 1712.79 (C=O), 1674.21 (C=N)

Key Observations :

  • The 8-oxo group in the target compound contrasts with the 8-amino group in compounds 54/55, which may influence hydrogen-bonding interactions and solubility.
Propanamide Derivatives with Heterocyclic Moieties
  • N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide (): Shares the propanamide backbone but lacks the triazolo-pyrazine core. The piperidinyl group introduces basicity, contrasting with the target’s aromatic methoxyphenyl group.
  • 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (): Replaces the triazolo-pyrazine with an oxadiazole ring.
Physicochemical Properties
  • Melting Points : The target’s melting point is unreported, but analogs like 54 (267–268°C) and 55 (246–248°C) suggest high thermal stability due to rigid heterocyclic cores .
  • Solubility : The 4-methoxyphenyl group in the target may reduce water solubility compared to the morpholine (54) or piperazine (55) side chains, which introduce hydrophilic character .
Spectral Data Comparison
  • ¹H NMR : Compounds 54/55 show aromatic protons at δ 7.35–8.08 ppm, similar to the target’s expected phenyl resonances. The target’s methoxy group (~δ 3.7–3.9 ppm) would distinguish it from 54/55 .
  • IR Stretching : The target’s C=O (amide) and C=N (triazolo-pyrazine) peaks would align with 54/55 (1693–1712 cm⁻¹ for C=O; 1622–1674 cm⁻¹ for C=N) .

Biological Activity

N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxyphenyl group, a triazolopyrazine core, and a propanamide moiety, which contribute to its diverse pharmacological properties. Its molecular formula is C21H19N5O3S and it is cataloged under CAS Number 1243091-92-0.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the triazolopyrazine family. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were tested against 60 cancer cell lines in vitro. The results indicated significant antineoplastic activity across various cancer types including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The study utilized the sulforhodamine B assay for assessing mitotic activity and found that certain derivatives exhibited promising anticancer properties due to their structural characteristics .

Mechanistic Insights

The mechanism of action for this compound may involve inhibition of specific enzymes or modulation of receptor activity. Compounds with similar structures have been observed to interact with various biological targets such as cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases (AChE and BChE), suggesting a multifaceted approach to their biological effects .

Antioxidant Properties

In addition to their antitumor effects, some derivatives have shown antioxidant activity , which is crucial in combating oxidative stress-related diseases. The presence of electron-donating groups like methoxy enhances the compound's ability to scavenge free radicals .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antitumor3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo...Significant activity against various cancer cells
Enzyme InhibitionSimilar triazolopyrazinesInhibition of COX and LOX enzymes
AntioxidantVarious derivativesScavenging of free radicals

Case Studies on Antitumor Activity

Study ReferenceCompound TestedCancer Types StudiedKey Findings
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo...Leukemia, Non-small cell lung cancerHigh levels of antitumor activity observed
Related triazolopyrazinesColon cancer, breast cancerMechanistic insights into enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrazine core followed by sulfanylpropanamide coupling. Key steps include:
  • Nucleophilic substitution to introduce the sulfanyl group at the triazolopyrazine C3 position .
  • Amide coupling between the sulfanyl intermediate and N-(4-methoxyphenyl)propanamide under carbodiimide-mediated conditions .
    Optimization strategies:
  • Use inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .
  • Control temperature (e.g., 10–15°C for coupling steps) to minimize side reactions .
  • Employ TLC and HPLC to monitor reaction progress and purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-methoxyphenyl group appear as a singlet at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .
  • Infrared Spectroscopy (IR) : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

Q. What preliminary biological screening assays are appropriate for assessing therapeutic potential?

  • Methodological Answer :
  • In vitro enzyme inhibition assays : Test against targets like COX-2 or kinases using fluorogenic substrates .
  • Antimicrobial susceptibility testing : Use microdilution methods (MIC values) against bacterial/fungal strains .
  • Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and target enzymes like COX-2?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) models binding modes. The triazolopyrazine core may occupy the COX-2 active site, with the sulfanyl group forming hydrogen bonds with Arg120 .
  • Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes over 100-ns trajectories .
  • Free energy calculations (MM-PBSA/GBSA) quantify binding affinities .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer :
  • Orthogonal validation : Combine enzymatic assays with cellular models (e.g., LPS-induced inflammation in macrophages) .
  • Dose-response curves : Identify non-linear effects or off-target interactions at higher concentrations .
  • Proteomic profiling : Use LC-MS/MS to detect unintended protein targets in complex biological matrices .

Q. What methodologies elucidate metabolic pathways and stability under physiological conditions?

  • Methodological Answer :
  • In vitro metabolic stability assays : Incubate with liver microsomes and quantify parent compound depletion via LC-MS .
  • Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Plasma stability studies : Monitor degradation in human plasma at 37°C over 24 hours .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Reference controls : Include known inhibitors (e.g., celecoxib for COX-2) to calibrate inter-lab variability .
  • Statistical meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .

Structural and Mechanistic Insights

Q. What role do substituents (e.g., 4-methoxyphenyl, sulfanyl) play in modulating bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and compare IC₅₀ values .
  • Electrostatic potential maps : Calculate using DFT to visualize electron-rich regions influencing binding .

Experimental Design Considerations

Q. How to design stability studies for long-term storage of this compound?

  • Methodological Answer :
  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Analytical monitoring : Track degradation products via stability-indicating HPLC methods .

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